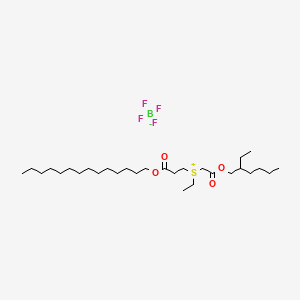
Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-) is a complex organic compound with a unique structure that includes both sulphonium and tetrafluoroborate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-) typically involves multiple steps. The process begins with the preparation of the sulphonium intermediate, which is then reacted with tetrafluoroboric acid to form the final product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Applications De Recherche Scientifique
Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as an active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism by which Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-) exerts its effects involves interactions with specific molecular targets and pathways. The sulphonium group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the tetrafluoroborate group may influence the compound’s solubility and stability, affecting its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)sulphonium tetrafluoroborate(1-)
- Ethyl(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-)
- Ethyl(2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-)
Uniqueness
Ethyl(2-((2-ethylhexyl)oxy)-2-oxoethyl)(3-oxo-3-(tetradecyloxy)propyl)sulphonium tetrafluoroborate(1-) is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
93918-81-1 |
|---|---|
Formule moléculaire |
C29H57BF4O4S |
Poids moléculaire |
588.6 g/mol |
Nom IUPAC |
ethyl-[2-(2-ethylhexoxy)-2-oxoethyl]-(3-oxo-3-tetradecoxypropyl)sulfanium;tetrafluoroborate |
InChI |
InChI=1S/C29H57O4S.BF4/c1-5-9-11-12-13-14-15-16-17-18-19-20-23-32-28(30)22-24-34(8-4)26-29(31)33-25-27(7-3)21-10-6-2;2-1(3,4)5/h27H,5-26H2,1-4H3;/q+1;-1 |
Clé InChI |
TYMDNIOTOCKBIV-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.CCCCCCCCCCCCCCOC(=O)CC[S+](CC)CC(=O)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


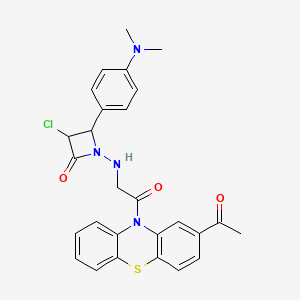

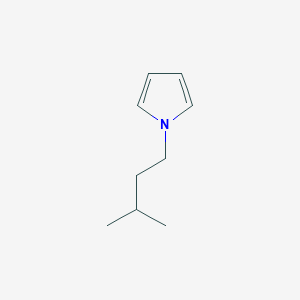



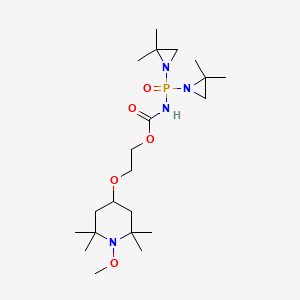
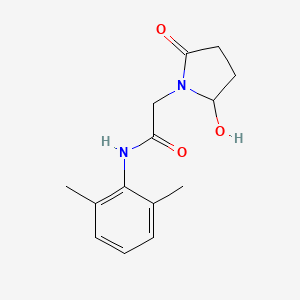
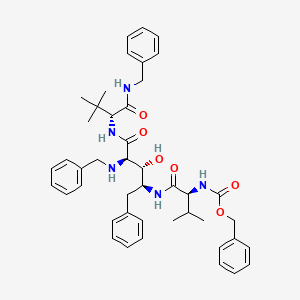
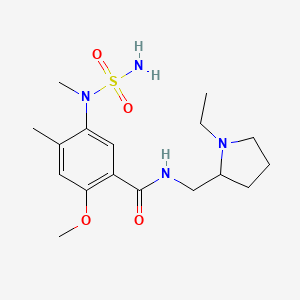
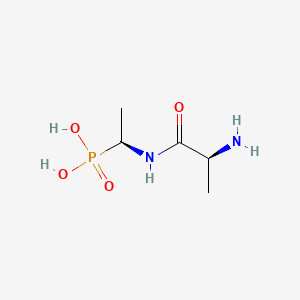
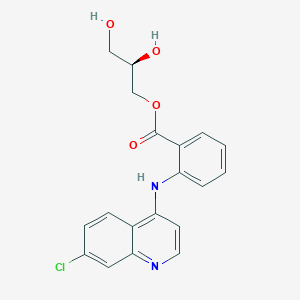
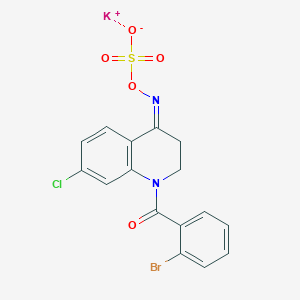
![10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine](/img/structure/B15184204.png)
